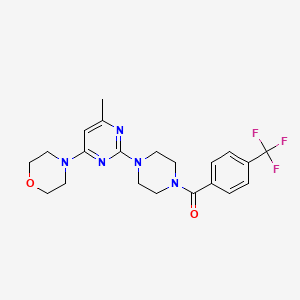![molecular formula C25H31N5O2S B11246329 6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11246329.png)
6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metil-N-(4-metilfenil)-2-[4-(2,4,5-trimetilbencenosulfonil)piperazin-1-IL]pirimidin-4-amina es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirimidina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirimidina sustituido con varios grupos funcionales, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metil-N-(4-metilfenil)-2-[4-(2,4,5-trimetilbencenosulfonil)piperazin-1-IL]pirimidin-4-amina generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Formación del núcleo de pirimidina: El núcleo de pirimidina se puede sintetizar mediante una reacción de condensación entre una β-dicetona y un derivado de guanidina en condiciones ácidas.
Reacciones de sustitución:
Formación del derivado de piperazina: El anillo de piperazina se introduce mediante una reacción de sustitución nucleofílica con un precursor halogenado adecuado.
Sulfonilación: El paso final implica la sulfonilación del anillo de piperazina utilizando cloruro de 2,4,5-trimetilbencenosulfonilo en presencia de una base como trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo, formando alcoholes o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirimidina o al grupo sulfonilo, lo que lleva a varios derivados reducidos.
Sustitución: El compuesto es propenso a reacciones de sustitución nucleofílica y electrófila, especialmente en los anillos aromáticos y los átomos de nitrógeno de la piperazina.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros de alquilo, cloruros de sulfonilo y varios nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas del compuesto y varios análogos sustituidos, dependiendo de los reactivos y las condiciones utilizadas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, se estudia el compuesto por sus posibles interacciones con macromoléculas biológicas. Puede servir como una sonda para estudiar las funciones enzimáticas y las interacciones receptor-ligando.
Medicina
El compuesto tiene aplicaciones potenciales en química medicinal, particularmente en el diseño de nuevos fármacos. Su estructura sugiere que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en la síntesis de productos químicos y materiales especiales. Sus propiedades únicas pueden prestarse a aplicaciones en ciencia de materiales y nanotecnología.
Mecanismo De Acción
El mecanismo de acción de 6-Metil-N-(4-metilfenil)-2-[4-(2,4,5-trimetilbencenosulfonil)piperazin-1-IL]pirimidin-4-amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 6-Metil-N-(4-metilfenil)-2-[4-(bencenosulfonil)piperazin-1-IL]pirimidin-4-amina
- 6-Metil-N-(4-metilfenil)-2-[4-(2,4-dimetilbencenosulfonil)piperazin-1-IL]pirimidin-4-amina
Unicidad
La singularidad de 6-Metil-N-(4-metilfenil)-2-[4-(2,4,5-trimetilbencenosulfonil)piperazin-1-IL]pirimidin-4-amina radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del grupo 2,4,5-trimetilbencenosulfonilo, en particular, puede conferir propiedades únicas en comparación con otros compuestos similares.
Este artículo detallado proporciona una descripción general completa de 6-Metil-N-(4-metilfenil)-2-[4-(2,4,5-trimetilbencenosulfonil)piperazin-1-IL]pirimidin-4-amina, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C25H31N5O2S |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
6-methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C25H31N5O2S/c1-17-6-8-22(9-7-17)27-24-16-21(5)26-25(28-24)29-10-12-30(13-11-29)33(31,32)23-15-19(3)18(2)14-20(23)4/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28) |
Clave InChI |
QMAJDDXAUHRKRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11246256.png)
![1-{6-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11246260.png)

![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246273.png)
![1-(3,4-dimethylphenyl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11246274.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11246279.png)
![1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11246280.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B11246285.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B11246288.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11246293.png)
![3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11246309.png)

![6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246344.png)
![N-(2-Ethoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246349.png)
